N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide
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Description
“N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide” is a compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .
Synthesis Analysis
The main methods of synthesis for this class of compounds include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . The first synthesis of this class of compounds was described in 1911 . In a specific synthesis process, the corresponding acids undergo condensation and hydrolysis followed by cyclization to give pyrazoloquinolines, which upon substitution yield the final compound with good yield under tetrahydrofuran solvent medium .
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-b]quinoline derivatives, have been reported to be used as pharmaceutical agents and inhibitors of oncogenic ras .
Biochemical Pathways
Similar compounds have shown to influence various biochemical pathways, leading to a range of biological effects .
Result of Action
Similar compounds have shown superior cytotoxic activities against certain cancer cell lines .
Properties
IUPAC Name |
N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O/c1-11-3-4-13-10-15-17(23-24(2)18(15)21-16(13)9-11)22-19(25)12-5-7-14(20)8-6-12/h3-10H,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDFXSNDALLEGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C2C=C1)C(=NN3C)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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